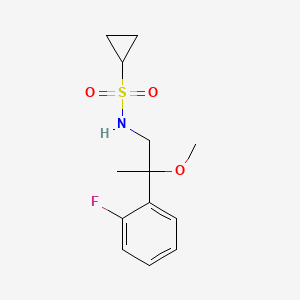
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Fluorophenyl)methanesulfonamide” is a compound that has a molecular formula of C7H8FNO2S . It’s important to note that this is not the exact compound you’re asking about, but it shares some similarities in its structure.
Synthesis Analysis
While specific synthesis methods for “N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide” are not available, similar compounds such as “N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine” have been synthesized and characterized by single-crystal X-ray determination .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These studies often involve comparing the experimental results with theoretical calculations, such as those from density functional theory (DFT).Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, “N-(2-Fluorophenyl)-2-hydroxy-N-methylpropionamide” has a molecular formula of C10H12FNO2 and an average mass of 197.206 Da .Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact of Fluorophores
Fluorophores, including those structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, are being explored for their utility in in vivo cancer diagnosis through optical imaging. The toxicity of these compounds is a critical consideration for their safe application in molecular imaging. Research has highlighted the need for thorough investigation of fluorophores' cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity to ensure their safe administration to patients. Despite the potential toxicity, the use of fluorophores in molecular imaging probes at doses much lower than toxic levels is encouraging for patient safety. The determination of the most effective probes will depend on their fluorescent characteristics and safety profiles (Alford et al., 2009).
Microbial Degradation of Fluorochemicals
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share structural similarities with N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, are of significant concern. These chemicals are widely used in industrial and commercial applications and can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), known for their persistent and toxic nature. Research into the microbial degradation of these chemicals is crucial for understanding their environmental fate and mitigating their impacts. This includes studies on the degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, which are important for evaluating the biodegradability and environmental risks associated with these substances (Liu & Avendaño, 2013).
Safety and Environmental Considerations of Fluoropolymers
Fluoropolymers, which include compounds like N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanesulfonamide, possess unique properties that make them significantly different from other poly- and perfluoroalkyl substances (PFAS). Due to their high molecular weight, they are not bioavailable or bioaccumulative and show negligible environmental mobility. This distinctiveness suggests that fluoropolymers should be considered separately from other PFAS in hazard assessments or regulatory contexts. Their classification as “polymers of low concern” (PLC) is supported by extensive toxicological data, highlighting their lack of acute, chronic, and reproductive toxicity. This review emphasizes the need for scientific distinction between fluoropolymers and other PFAS for environmental and regulatory purposes, advocating for more targeted approaches in assessing and managing their environmental impacts (Henry et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-13(18-2,11-5-3-4-6-12(11)14)9-15-19(16,17)10-7-8-10/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKKCZVHSYQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)
![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2768676.png)
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)
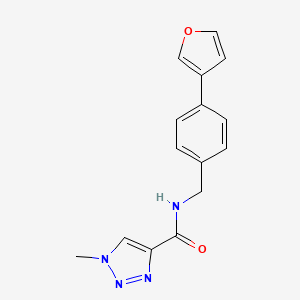
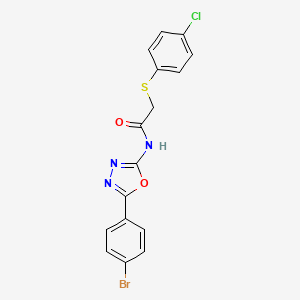
![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)
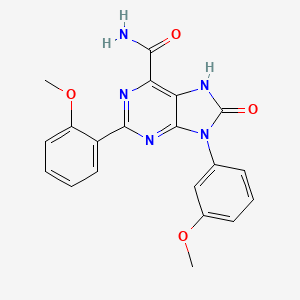

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2768690.png)
![5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2768691.png)
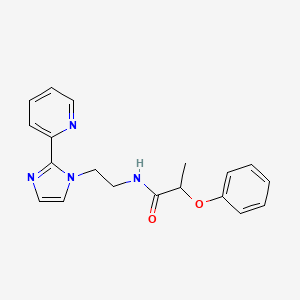
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2768694.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)